molecular formula C10H6ClN5 B14070670 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine

3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine

Cat. No.: B14070670
M. Wt: 231.64 g/mol
InChI Key: BGYAWYSEOPIBPX-UHFFFAOYSA-N
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Description

3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine is a heterocyclic compound with a molecular formula of C10H6ClN5 and a molecular weight of 231.64 g/mol . This compound is characterized by the presence of a pyrazolo[1,5-b]pyridazine core structure, which is substituted with a 2-chloropyrimidin-4-yl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine typically involves the reaction of pyrazolo[1,5-b]pyridazine with 2-chloropyrimidine under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazolo[1,5-b]pyridazine attacks the chlorinated carbon of the 2-chloropyrimidine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5/c11-10-12-5-3-8(15-10)7-6-14-16-9(7)2-1-4-13-16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYAWYSEOPIBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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